molecular formula C12H20N2 B2537770 N,N-diethyl-4-[(methylamino)methyl]aniline CAS No. 863646-17-7

N,N-diethyl-4-[(methylamino)methyl]aniline

Cat. No.: B2537770
CAS No.: 863646-17-7
M. Wt: 192.306
InChI Key: YNVPIIUJOMQLPO-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aniline (B41778) Chemistry

Substituted anilines are a class of organic compounds derived from aniline, where one or more hydrogen atoms on the benzene (B151609) ring or the amino group are replaced by other functional groups. wisdomlib.org These modifications significantly influence the molecule's chemical and physical properties, such as basicity, reactivity, and solubility. The nature of the substituent group determines its electronic effect on the aromatic ring. Electron-donating groups increase the electron density of the ring, making the arylamine more basic and more reactive towards electrophilic aromatic substitution than aniline itself. chemistrysteps.com Conversely, electron-withdrawing groups decrease the ring's electron density, reducing basicity. chemistrysteps.com

N,N-diethyl-4-[(methylamino)methyl]aniline is an example of a polysubstituted aniline. It features a powerful electron-donating group, the N,N-diethylamino group, attached directly to the aromatic ring. This tertiary amine group strongly activates the ring, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com In this molecule, the para position is already occupied by the (methylamino)methyl group, suggesting that further electrophilic substitution would likely occur at the positions ortho to the diethylamino group. The presence of multiple amine functionalities makes it a polybasic compound with varying degrees of basicity at each nitrogen atom. The chemistry of such compounds is rich, as they serve as important starting materials and building blocks for a wide array of more complex organic molecules, including dyes, pharmaceuticals, and polymers. wisdomlib.orgwikipedia.orgbeilstein-journals.org

Significance in Contemporary Organic Synthesis

The significance of this compound in modern organic synthesis lies in its nature as a multifunctional building block. The compound possesses three key reactive sites: the activated aromatic ring, the secondary amine of the (methylamino)methyl group, and the tertiary amine of the diethylamino group. This versatility allows synthetic chemists to perform selective modifications at different parts of the molecule, building molecular complexity in a controlled manner.

The secondary amine is amenable to a variety of transformations, such as acylation, alkylation, and participation in C-N bond-forming cross-coupling reactions. The activated phenyl ring can undergo electrophilic substitution reactions, although the existing substitution pattern channels this reactivity towards the ortho positions relative to the diethylamino group. The tertiary amine, while generally less reactive, can act as a base or directing group in certain synthetic transformations. This combination of reactive handles makes the compound a "versatile small molecule scaffold" biosynth.com for constructing diverse molecular architectures. The strategic placement of the functional groups can be exploited to synthesize target molecules with specific electronic, steric, and pharmacological properties.

Role as a Precursor and Intermediate in Specialized Chemical Applications

As a chemical intermediate, this compound serves as a foundational component for the production of more specialized chemicals. Its structure is analogous to other N,N-dialkylanilines that are well-established precursors in industry. For instance, N,N-diethylaniline is a key intermediate in the synthesis of various triphenylmethane (B1682552) dyes, such as Brilliant Green and Patent Blue V. wikipedia.org By analogy, this compound could be employed to create novel dyes where the (methylamino)methyl group is used to tune the compound's spectral properties or to provide a reactive handle for covalent attachment to substrates.

Furthermore, substituted anilines are prevalent structural motifs in many pharmaceutical compounds. The specific substitution pattern of this compound could be leveraged in medicinal chemistry to synthesize new drug candidates. The different amine groups offer points for diversification to optimize a molecule's interaction with biological targets, its solubility, and its metabolic stability. N,N-diethylaniline is also used as an acid-binding agent in acylation reactions. google.com The subject compound, with its multiple basic sites, could potentially serve a similar role or act as a precursor to specialized polymers or materials where its unique electronic and structural features are desired.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-4-(methylaminomethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10-13-3/h6-9,13H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVPIIUJOMQLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Engineering for N,n Diethyl 4 Methylamino Methyl Aniline

Classical Synthetic Routes for Substituted Anilines

Traditional approaches to the synthesis of complex aniline (B41778) derivatives often rely on well-established reactions such as alkylation and the reduction of nitro precursors. These methods, while foundational, provide the basis for constructing the target molecule through sequential functional group transformations.

Alkylation Reactions of Aniline Derivatives

The introduction of alkyl groups to the nitrogen atom of aniline and its derivatives is a fundamental transformation in organic synthesis. For a molecule like N,N-diethyl-4-[(methylamino)methyl]aniline, this involves the diethylation of the primary amino group and the subsequent introduction of a methylamino-methyl group at the para position.

A plausible synthetic pathway commencing from a readily available starting material such as p-toluidine (4-methylaniline) would involve an initial N,N-diethylation. This can be achieved using various ethylating agents, such as ethyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen acts as the nucleophile.

Following the formation of N,N-diethyl-4-methylaniline, the next strategic step involves the functionalization of the benzylic methyl group. This can be accomplished through a free-radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator, to yield N,N-diethyl-4-(bromomethyl)aniline. The subsequent reaction of this benzylic bromide with methylamine (B109427) would then lead to the desired product, this compound, through another nucleophilic substitution reaction.

Reductive amination of aldehydes and ketones offers an alternative and often more controlled method for N-alkylation. In a hypothetical route, N,N-diethyl-4-formylaniline could serve as a key intermediate. The reductive amination of this aldehyde with methylamine, typically using a reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), would directly yield the final product. This one-pot procedure involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.

Starting MaterialReagentsIntermediate/ProductReaction Type
p-ToluidineEthyl iodide, BaseN,N-Diethyl-4-methylanilineN-Alkylation
N,N-Diethyl-4-methylanilineNBS, Radical initiatorN,N-Diethyl-4-(bromomethyl)anilineBenzylic Halogenation
N,N-Diethyl-4-(bromomethyl)anilineMethylamineThis compoundN-Alkylation
N,N-Diethyl-4-formylanilineMethylamine, NaBH4This compoundReductive Amination

Reduction Strategies for Nitrobenzene (B124822) Precursors via Catalytic Hydrogenation

An alternative classical approach involves the reduction of a nitro group to a primary amine, which can then be further functionalized. This strategy is particularly useful when the required substitution pattern can be established on a nitroaromatic precursor. A potential precursor for the target molecule could be a suitably substituted nitrobenzene derivative.

For instance, a synthetic sequence could start with 4-nitrobenzaldehyde. The aldehyde functionality could first be protected or directly used in a reductive amination with methylamine to form N-methyl-1-(4-nitrophenyl)methanamine. The subsequent catalytic hydrogenation of the nitro group would yield the corresponding aniline derivative. This primary aniline could then be N,N-diethylated using an appropriate ethylating agent.

Alternatively, the synthesis could commence with the N,N-diethylation of 4-nitroaniline to produce N,N-diethyl-4-nitroaniline. The nitro group of this intermediate can then be reduced to an amino group via catalytic hydrogenation. This reduction is commonly carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The resulting N,N-diethyl-p-phenylenediamine could then be further functionalized at the para-amino group, although selective functionalization might be challenging.

A more direct approach would involve the catalytic hydrogenation of a nitro precursor that already contains the desired carbon framework. For example, if N,N-diethyl-4-nitrobenzaldehyde were available, its catalytic hydrogenation could potentially reduce both the nitro group and the aldehyde in a controlled manner. Selective hydrogenation of the nitro group in the presence of an aldehyde can be challenging but has been achieved using specific catalysts and reaction conditions. Subsequent reductive amination of the resulting N,N-diethyl-4-aminobenzaldehyde with methylamine would then furnish the final product. The catalytic transfer hydrogenation, using hydrogen donors like formic acid or ammonium formate, also presents a viable and often milder alternative to using hydrogen gas.

Nitro PrecursorKey TransformationIntermediateSubsequent Steps
4-NitrobenzaldehydeReductive amination with methylamineN-methyl-1-(4-nitrophenyl)methanamineNitro group reduction, N,N-diethylation
4-NitroanilineN,N-diethylationN,N-Diethyl-4-nitroanilineNitro group reduction
N,N-Diethyl-4-nitrobenzaldehydeSelective catalytic hydrogenationN,N-Diethyl-4-aminobenzaldehydeReductive amination with methylamine

Advanced Synthetic Approaches

In recent years, significant efforts have been directed towards developing more sustainable, efficient, and scalable methods for chemical synthesis. These advanced approaches often offer advantages in terms of reaction rates, yields, safety, and environmental impact compared to traditional batch processes.

Continuous Flow Reactor Applications for Industrial Scale Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. The use of microreactors or packed-bed reactors offers several advantages over conventional batch reactors, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up.

The synthesis of substituted anilines is well-suited for continuous flow processing. For instance, catalytic hydrogenations, which are often diffusion-limited in batch reactors, can be significantly intensified in flow systems using packed-bed reactors containing a heterogeneous catalyst. This allows for higher throughput and catalyst efficiency. A multi-step synthesis of this compound could be designed as a continuous flow process, where each reaction step is performed in a dedicated reactor module. The output from one module would directly feed into the next, minimizing manual handling and purification of intermediates.

Reaction StepFlow Reactor TypeKey Advantages
N-AlkylationPacked-bed reactor with solid baseHigh throughput, enhanced reaction rates.
Catalytic HydrogenationPacked-bed reactor with heterogeneous catalystImproved safety, high catalyst efficiency.
Multi-step SynthesisModular flow systemAutomation, reduced handling of intermediates, process intensification.

Environmentally Benign Synthesis Techniques in Supercritical Carbon Dioxide Systems

Supercritical carbon dioxide (scCO2) has gained significant attention as a green and sustainable alternative to conventional organic solvents in chemical synthesis. epa.gov Operating above its critical temperature (31.1 °C) and pressure (73.8 bar), scCO2 exhibits unique properties, including liquid-like densities and gas-like transport properties, making it an excellent medium for various chemical reactions. Its non-toxic, non-flammable, and inexpensive nature, coupled with the ease of its removal from the reaction mixture by simple depressurization, makes it an attractive solvent for green chemistry.

The synthesis of amines and their derivatives can be performed in scCO2. For instance, catalytic hydrogenations in scCO2 can benefit from the high miscibility of hydrogen in the supercritical phase, which can overcome mass transfer limitations often encountered in liquid-phase reactions. The synthesis of this compound or its precursors could potentially be carried out in scCO2. The use of scCO2 as a solvent can also facilitate the separation of the product from the catalyst, especially when using a solid-supported catalyst, leading to a cleaner process with easier catalyst recycling.

Sonochemical Synthesis Enhancements for Related Compounds

Sonochemistry, the application of ultrasound to chemical reactions and processes, can offer significant enhancements in reaction rates and yields. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer.

Optimization of Reaction Conditions for this compound

Catalyst Selection and Reaction Optimization

The choice of catalyst is pivotal in the N-alkylation of anilines and related reductive amination reactions. researchgate.netrsc.orgnih.govacs.org For the reductive amination of 4-(diethylamino)benzaldehyde (B91989) with methylamine, various catalytic systems can be considered, ranging from noble metal catalysts to more economical transition metal catalysts.

Palladium on carbon (Pd/C) is a widely used catalyst for reductive aminations, often in the presence of a hydrogen source like ammonium formate, which serves as an in situ hydrogen donor. This system is known for its efficiency and good yields at room temperature, presenting an environmentally benign option. Nickel-based catalysts also offer an effective and selective alternative for the N-alkylation of anilines with alcohols, which proceeds via a "borrowing hydrogen" mechanism. acs.org Other catalytic systems for N-alkylation include those based on iridium, ruthenium, and cobalt, which have demonstrated high efficacy in the synthesis of N-alkylated anilines. rsc.orgresearchgate.net

The optimization of the catalyst system would involve screening various catalysts and their loadings to identify the most active and selective option for this specific transformation. The goal is to maximize the conversion of the starting materials while minimizing the formation of byproducts, such as over-alkylated tertiary amines or unreacted starting materials.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

Catalyst SystemHydrogen/Reductant SourcePotential Advantages
Palladium on Carbon (Pd/C)Ammonium Formate / H₂ GasHigh efficiency, mild reaction conditions.
Nickel-based CatalystsPrimary Alcohols (via borrowing hydrogen)Cost-effective, high selectivity for mono-alkylation. acs.org
Iridium ComplexesFormic AcidExcellent yields, applicable to a wide range of amines. researchgate.net
Cobalt-based MOFBenzyl (B1604629) AlcoholSustainable, produces water as the only byproduct. rsc.org
Zeolites (e.g., S-115)Methanol (B129727)Shape-selective, favors N-alkylation over C-alkylation. google.com

Stoichiometric Control and Downstream Purification Strategies

Precise control over the stoichiometry of the reactants—4-(diethylamino)benzaldehyde and methylamine—is essential to maximize the yield of the desired product and minimize the formation of impurities. An excess of the amine is often used to drive the initial imine formation to completion. wikipedia.org However, a large excess may lead to purification challenges. The choice of the reducing agent and its stoichiometry is also critical. Common reducing agents for reductive amination include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. youtube.comorganic-chemistry.org The amount of reducing agent must be sufficient to reduce the imine intermediate effectively without reducing the starting aldehyde.

Following the reaction, a robust downstream purification strategy is necessary to isolate this compound in high purity. A typical workup procedure might involve quenching the reaction, followed by extraction to separate the product from the reaction mixture. The crude product is then often purified using techniques such as column chromatography on silica (B1680970) gel or distillation under reduced pressure to remove any unreacted starting materials, catalyst residues, and byproducts. The purity of the final product would be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Chemical Reactivity and Mechanistic Investigations of N,n Diethyl 4 Methylamino Methyl Aniline

Oxidation Reaction Pathways and Derivatization Potential

The oxidation of N,N-diethyl-4-[(methylamino)methyl]aniline can proceed through multiple pathways, primarily involving the nitrogen atoms and the benzylic carbon. The tertiary aniline (B41778) nitrogen and the secondary amine in the side chain are both susceptible to oxidation.

Studies on analogous N,N-dialkylanilines, such as N-ethyl-N-methylaniline and its 4-substituted derivatives, indicate two primary metabolic oxidation pathways. nih.gov One pathway is α-C-oxidation, which occurs at the carbon atom adjacent to the nitrogen, and the other is N-oxidation, which forms an N-oxide. nih.gov The α-C-oxidation is typically mediated by a cytochrome P-450-dependent pathway, while N-oxidation is mediated by a flavoprotein amine oxidase. nih.gov For this compound, this suggests potential oxidation at the ethyl groups attached to the aniline nitrogen, the methyl group of the side-chain amine, and the benzylic carbon.

Chemical oxidation has also been explored. The chemical oxidation of aniline and N-methylaniline using an oxidant like dichromate has been studied, demonstrating a self-accelerating reaction character. researchgate.net This suggests that this compound would likely undergo complex oxidative polymerization under similar conditions, leading to colored products.

The derivatization potential of this compound is significant due to the presence of two amine groups. The secondary amine in the (methylamino)methyl side chain can readily undergo reactions such as acylation, alkylation, and sulfonylation. Derivatization can also be achieved through reactions targeting the aromatic ring, as discussed in the electrophilic substitution section.

Table 1: Potential Oxidation Products of this compound

Oxidation Site Potential Product
Tertiary Aniline Nitrogen This compound N-oxide
Secondary Side-Chain Nitrogen N-diethylamino-4-(N-methyl-N-hydroxyamino)methyl]aniline
α-Carbon (Ethyl group) N-ethyl-N-(1-hydroxyethyl)-4-[(methylamino)methyl]aniline

Reduction Reaction Pathways and Product Formation

The aniline ring of this compound is in a reduced state and is generally resistant to further reduction under typical catalytic hydrogenation conditions that would, for example, reduce a nitro group. However, reduction pathways could become relevant for oxidized derivatives of the parent compound. For instance, if an N-oxide is formed via oxidation, it can be subsequently reduced back to the tertiary amine.

Reductive alkylation is a key synthetic route for related N-alkylanilines. For example, N-methylaniline can be prepared by the reductive N-alkylation of aniline with methanol (B129727) over copper-containing catalysts. google.com This process involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. While this describes a synthetic pathway rather than a reaction of the title compound itself, it highlights the stability of the aniline core to certain reductive conditions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The N,N-diethylamino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. byjus.com Since the para position in this compound is already occupied by the [(methylamino)methyl] substituent, electrophilic aromatic substitution is expected to occur predominantly at the ortho positions (positions 2 and 6) relative to the N,N-diethylamino group.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.commasterorganicchemistry.com

Halogenation: Aniline and its derivatives are highly reactive towards halogenation. libretexts.org Reaction with bromine water, for instance, typically leads to polybromination. byjus.com To achieve selective monohalogenation of the ortho position, milder conditions or protecting group strategies would be necessary. A method for selective para-bromination and ortho-chlorination of N,N-dialkylanilines involves the temporary conversion to the corresponding N-oxide, followed by treatment with a thionyl halide. nsf.gov

Nitration: Direct nitration of highly activated anilines with strong acids can lead to oxidation and the formation of meta-substituted products. byjus.comlibretexts.org This is because the amino group becomes protonated in the acidic medium, forming an anilinium ion which is a meta-directing group. byjus.com Controlled nitration to obtain the ortho-nitro derivative would require careful selection of reagents and conditions, possibly by first acetylating the secondary amine to moderate reactivity. libretexts.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines. libretexts.org The lone pair of electrons on the nitrogen atom of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a strongly deactivating complex that prevents the reaction. libretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Electrophile Major Product
Bromination Br₂ 2-Bromo-N,N-diethyl-4-[(methylamino)methyl]aniline
Chlorination Cl₂ 2-Chloro-N,N-diethyl-4-[(methylamino)methyl]aniline

Investigations into Schiff Base Formation from Amino-Substituted Anilines

Schiff bases are typically formed through the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone). nanobioletters.comedu.krd The resulting compound contains an imine or azomethine group (-C=N-). nanobioletters.com

This compound possesses two amine functionalities, but neither is a primary aromatic amine. The N,N-diethylamino group is a tertiary amine and cannot form a Schiff base. The side chain contains a secondary amine, N-methylamine. Secondary amines can react with aldehydes and ketones, but they form enamines or iminium ions rather than stable neutral Schiff bases.

However, the broader class of amino-substituted anilines is frequently used in Schiff base synthesis. internationaljournalcorner.comiaea.org For example, anilines with a primary amino group readily react with aldehydes like benzaldehyde (B42025) to form N-benzylideneaniline type structures. edu.krdresearchgate.net If the title compound were conceptually derived from an aldehyde, such as 4-(N,N-diethylamino)benzaldehyde, this aldehyde could react with a primary amine (like aniline) to form a Schiff base, (E)-N,N-Diethyl-4-{[phenylimino]methyl}aniline. researchgate.net The synthesis of such compounds often involves refluxing the aldehyde and amine in a solvent like ethanol, sometimes with an acid catalyst. researchgate.net

The structural characteristics of Schiff bases derived from substituted anilines have been extensively studied. For instance, in (E)-N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, the aromatic rings are significantly twisted relative to each other. nih.gov

Mechanistic Elucidation of Key Chemical Transformations

The mechanisms governing the reactivity of this compound are rooted in the electronic properties of its functional groups.

Mechanism of Electrophilic Aromatic Substitution: The N,N-diethylamino group exerts a strong +M (mesomeric) and -I (inductive) effect. The resonance effect, which donates electron density to the aromatic ring, is dominant and strongly activates the ortho and para positions. The mechanism involves the attack of an electrophile (E⁺) on the electron-rich ortho position of the aniline ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. cdnsciencepub.com The rate-determining step is typically the formation of the sigma complex. cdnsciencepub.com

Mechanism of Oxidation: As established with analogous compounds, the oxidation mechanisms are distinct for the different sites. The α-C-oxidation involves a cytochrome P-450 enzyme system, which typically proceeds via a hydrogen atom abstraction or single-electron transfer mechanism. nih.gov The N-oxidation to form an N-oxide is mediated by a flavin-containing monooxygenase (FMO), where the flavin hydroperoxide acts as the oxygen-transfer agent. nih.gov

Mechanism of Schiff Base Formation (Hypothetical): While the title compound itself does not form a traditional Schiff base, the general mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer to form a carbinolamine intermediate. The carbinolamine then undergoes acid-catalyzed dehydration (loss of a water molecule) to yield the final imine product.

Structural Elucidation and Advanced Spectroscopic Characterization of N,n Diethyl 4 Methylamino Methyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of N,N-diethyl-4-[(methylamino)methyl]aniline is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring will appear as a pair of doublets, characteristic of an AA'BB' system. The ethyl groups on the tertiary amine will produce a quartet and a triplet due to spin-spin coupling. The benzylic methylene (B1212753) protons, the N-methyl protons, and the amine (N-H) proton will each give rise to a singlet, although the N-H signal may be broad and its chemical shift can be dependent on solvent and concentration.

The expected chemical shifts (δ) in ppm are outlined below, with illustrative data provided from the closely related compounds N,N-diethyl-p-toluidine and N-methylbenzylamine.

ProtonsExpected Chemical Shift (ppm) for Target CompoundMultiplicityIntegrationIllustrative Data (Compound)
Aromatic (ortho to -NEt₂)~ 6.6 - 6.8Doublet2H6.62 (d, 2H) in N,N-diethyl-p-toluidine
Aromatic (ortho to -CH₂NHMe)~ 7.1 - 7.3Doublet2H7.05 (d, 2H) in N,N-diethyl-p-toluidine
Diethyl (-CH₂)~ 3.3 - 3.4Quartet4H3.31 (q, 4H) in N,N-diethyl-p-toluidine
Diethyl (-CH₃)~ 1.1 - 1.2Triplet6H1.13 (t, 6H) in N,N-diethyl-p-toluidine
Methylene (-CH₂-)~ 3.7 - 3.8Singlet2H3.74 (s, 2H) in N-methylbenzylamine nih.gov
N-Methyl (-CH₃)~ 2.4 - 2.5Singlet3H2.44 (s, 3H) in N-methylbenzylamine nih.gov
Amine (-NH-)Variable (e.g., ~1.5 - 2.5)Broad Singlet1H2.20 (s, 1H) in N-methylbenzylamine nih.gov

Carbon (¹³C) NMR Studies

The ¹³C NMR spectrum will complement the ¹H NMR data, showing a distinct signal for each unique carbon atom. The para-substituted aromatic ring will display four signals. The diethylamino group will show two signals, and the (methylamino)methyl side chain will show two signals. The chemical shifts are influenced by the electron-donating nature of the amino groups.

Expected chemical shifts are tabulated below, with comparative data from N,N-diethyl-p-toluidine and N-methylbenzylamine. nih.gov

Carbon AtomExpected Chemical Shift (ppm) for Target CompoundIllustrative Data (Compound)
Aromatic (C-NEt₂)~ 147145.8 in N,N-diethyl-p-toluidine
Aromatic (CH ortho to -NEt₂)~ 112112.5 in N,N-diethyl-p-toluidine
Aromatic (CH ortho to -CH₂NHMe)~ 129129.5 in N,N-diethyl-p-toluidine
Aromatic (C-CH₂NHMe)~ 128126.3 in N,N-diethyl-p-toluidine
Diethyl (-CH₂)~ 4444.2 in N,N-diethyl-p-toluidine
Diethyl (-CH₃)~ 1212.6 in N,N-diethyl-p-toluidine
Methylene (-CH₂)~ 5656.1 in N-methylbenzylamine nih.gov
N-Methyl (-CH₃)~ 3636.0 in N-methylbenzylamine nih.gov

Nitrogen (¹⁵N) CP/MAS NMR Investigations for Related Derivatives

Direct measurement of ¹⁵N NMR in natural abundance can be challenging due to the low gyromagnetic ratio and low natural abundance of the ¹⁵N isotope. However, solid-state techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide valuable information, particularly for derivatives.

Studies on substituted anilines and their N-alkylated derivatives have shown that the ¹⁵N chemical shift is highly sensitive to the electronic environment. nih.gov For this compound, two distinct ¹⁵N signals would be expected.

N,N-diethylamino Nitrogen: This tertiary amine nitrogen, directly attached to the aromatic ring, would have a chemical shift influenced by the electronic push-pull effects of the ring and the para-substituent. In studies of N,N-dimethylaniline derivatives, this nitrogen resonance is sensitive to the nature of the para-substituent.

Methylamino Nitrogen: This secondary amine nitrogen in the benzylic side chain would resonate at a different chemical shift, more typical of an aliphatic amine.

Research on various aniline (B41778) derivatives has established correlations between ¹⁵N chemical shifts and substituent parameters, allowing for the prediction of chemical shifts. nih.govresearchgate.net Solid-state NMR studies on N,N-dimethylaniline derivatives have further demonstrated the utility of this technique in probing the local structure and electronic environment of the nitrogen atoms. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Ion: The nominal molecular weight of this compound (C₁₂H₂₀N₂) is 192.3 g/mol . Electron Ionization (EI) MS would be expected to show a molecular ion peak (M⁺) at m/z = 192.

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition by providing a highly accurate mass measurement. The expected exact mass is 192.1626.

Fragmentation Pattern: The most prominent fragmentation pathway would likely be benzylic cleavage, resulting in the loss of the methylamino group (-•NHCH₃) or the formation of a stable tropylium-like ion. A significant peak at m/z = 148, corresponding to the [M - C₂H₄]⁺ ion from a McLafferty-type rearrangement involving the ethyl groups, is characteristic of N,N-diethylanilines. Another major fragment would be observed at m/z = 177, corresponding to the loss of a methyl group ([M-15]⁺).

IonExpected m/zDescriptionIllustrative Fragment (N,N-diethylaniline)
[M]⁺192Molecular Ion149
[M-CH₃]⁺177Loss of a methyl group134
[M-C₂H₄]⁺164Loss of ethene (McLafferty)120
[C₁₀H₁₅N]⁺148Benzylic cleavage (loss of •CH₂NHCH₃)N/A

Infrared (IR) Spectroscopy Analysis

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)DescriptionIllustrative Data (N,N-diethylaniline) nist.gov
N-H Stretch3300 - 3500 (weak-medium)Secondary amineN/A
C-H Stretch (Aromatic)3000 - 3100sp² C-H~3050
C-H Stretch (Aliphatic)2850 - 2970sp³ C-H (ethyl, methyl, methylene)~2970
C=C Stretch (Aromatic)1500 - 1600Benzene ring vibrations~1600, 1500
C-N Stretch1250 - 1350Aromatic amine~1350
C-H Bend (Out-of-plane)800 - 8501,4-disubstituted benzene~820

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions within conjugated systems. The spectrum of this compound is expected to be dominated by the π → π* transitions of the substituted benzene ring. The strong electron-donating N,N-diethylamino group causes a significant red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene.

For comparison, N,N-diethylaniline in isooctane (B107328) exhibits two main absorption maxima (λ_max_): one at approximately 259 nm and a second, less intense band around 303 nm. nih.gov The presence of the second amino-containing substituent at the para position in the target molecule is expected to further modify these absorption bands, potentially causing an additional shift to longer wavelengths.

CompoundSolventλ_max (nm)Molar Absorptivity (ε)
N,N-diethylaniline nih.govIsooctane25916,600
3032,400
N,N-dimethylaniline photochemcad.comCyclohexane25114,900
Expected for Target CompoundNon-polar solvent~260-270N/A

Advanced Chromatographic Techniques for Purity Assessment and Identity Confirmation

The definitive identification and purity assessment of this compound relies on the application of advanced chromatographic and electrophoretic techniques. These methods are essential for separating the compound from potential impurities, starting materials, and by-products, as well as for confirming its structural integrity.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity.

In a typical RP-HPLC setup, the stationary phase consists of a nonpolar material, such as octadecyl-silylated silica (B1680970) (C18), while a polar mobile phase is used for elution. For this compound and structurally similar aromatic amines like N,N-Dimethyl-p-phenylenediamine, a common mobile phase involves a gradient or isocratic mixture of acetonitrile (B52724) and water. sielc.com To ensure the amine functional groups are protonated and to improve peak shape by minimizing tailing, an acid modifier such as formic acid or phosphoric acid is often added to the mobile phase. sielc.com Detection is typically achieved using a UV detector, as the aniline-based chromophore exhibits strong absorbance in the ultraviolet region.

Table 1: Illustrative HPLC Parameters for Analysis of Structurally Related Aromatic Amines

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) sielc.com
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid
Detection UV Absorbance (e.g., 254 nm)
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

Note: These parameters are based on methods for structurally similar compounds and would require optimization for this compound.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. When coupled with a Mass Spectrometry (MS) detector, it provides both retention time data for identification and mass spectra for structural confirmation. The analysis of aromatic amines by GC-MS is a well-established methodology. nih.gov

For a compound such as this compound, a mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) is often employed. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

The mass spectrum of this compound under electron ionization (EI) would be expected to show characteristic fragmentation patterns. Key fragmentation would likely involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atoms is a dominant fragmentation pathway for amines. This would lead to the formation of stable iminium cations. For instance, cleavage between the benzylic carbon and the methylamino nitrogen could generate a significant fragment.

Benzylic cleavage: The bond between the aromatic ring and the methylene group is prone to cleavage, which would result in a tropylium (B1234903) ion or a substituted benzyl (B1604629) cation.

While direct analysis is feasible, polar N,N-disubstituted compounds can sometimes exhibit poor peak shapes. In such cases, derivatization may be employed to improve chromatographic performance, though it is often not necessary for aromatic amines of this type. nih.gov

Table 2: Predicted Key Mass Fragments in GC-MS Analysis

m/z (mass-to-charge ratio) Possible Fragment Identity
192 Molecular Ion [M]+
177 [M - CH3]+
147 [M - N(CH2CH3)2]+

Note: This table represents predicted fragments based on the compound's structure and common fragmentation patterns of similar molecules.

Capillary Electrophoresis (CZE)

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), offers a high-efficiency separation alternative to chromatography. wikipedia.org This technique separates ions based on their electrophoretic mobility in an electric field.

Aromatic amines are well-suited for CZE analysis. nih.govnih.gov Under acidic conditions (e.g., pH < 3), the amine functional groups of this compound become protonated, giving the molecule a net positive charge. nih.gov When a voltage is applied across a fused-silica capillary filled with an acidic buffer (e.g., a phosphate (B84403) buffer), these cationic analytes migrate toward the cathode. nih.gov The separation is based on the charge-to-size ratio of the ions. The migration time is also influenced by the electroosmotic flow (EOF) within the capillary. wikipedia.orgnih.gov Detection is commonly performed using an on-column UV detector. wikipedia.org

Table 3: Typical Capillary Zone Electrophoresis Conditions for Aromatic Amine Separation

Parameter Condition
Capillary Fused-Silica (e.g., 50 µm i.d., 50 cm length)
Background Electrolyte (BGE) 40-50 mM Sodium Phosphate buffer (pH 2.5) nih.gov
Separation Voltage 20-25 kV
Temperature 25 °C

| Detection | UV Absorbance (e.g., 214 nm) |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis provides an empirical validation of the compound's chemical formula (C12H20N2). The experimentally determined percentages of each element are compared against the theoretically calculated values. A close correlation between the experimental and theoretical values serves as a crucial indicator of the sample's purity.

The theoretical composition is calculated based on the atomic masses of the constituent elements:

Carbon (C): 12.011 u

Hydrogen (H): 1.008 u

Nitrogen (N): 14.007 u

For a molecular formula of C12H20N2, the molecular weight is approximately 192.31 g/mol .

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (u) Count Total Mass (u) Percentage (%)
Carbon C 12.011 12 144.132 74.97
Hydrogen H 1.008 20 20.160 10.48
Nitrogen N 14.007 2 28.014 14.56

| Total | | | | 192.306 | 100.00 |

Note: An experimental result typically within ±0.4% of the theoretical value is considered evidence of high purity.

Crystallography and Molecular Structure Analysis of N,n Diethyl 4 Methylamino Methyl Aniline and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Determination of Molecular Geometry and Conformation

This subsection would have detailed the specific geometric parameters of the N,N-diethyl-4-[(methylamino)methyl]aniline molecule as determined by X-ray diffraction.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

A definitive analysis of the non-covalent interactions that govern the crystal structure, such as hydrogen bonds involving the secondary amine or C-H...π interactions with the aromatic ring, cannot be performed without experimental data.

Crystal Packing Architectures and Supramolecular Assemblies

The arrangement of molecules in the crystal lattice and the formation of any higher-order supramolecular structures remain unknown in the absence of a solved crystal structure.

Dihedral Angle Analysis and Conformational Preferences in Aniline (B41778) Derivatives

While a general discussion of conformational preferences in aniline derivatives is possible, a specific analysis of the dihedral angles within this compound, particularly concerning the orientation of the diethylamino and methylaminomethyl groups relative to the aniline ring, cannot be accurately presented.

Further experimental research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, is required to elucidate the detailed structural information necessary for the requested article.

Theoretical and Computational Chemistry Studies of N,n Diethyl 4 Methylamino Methyl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. arxiv.orgarxiv.org These calculations, often employing methods like Hartree-Fock (HF) or Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the electronic ground state and properties derived from it. purdue.eduresearchgate.net For N,N-diethyl-4-[(methylamino)methyl]aniline, these studies would reveal critical information about its stability, reactivity, and spectroscopic characteristics.

A primary output of these calculations is the geometry optimization of the molecule, which identifies the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic data can be extracted. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge. In this compound, the nitrogen atoms of the diethylamino and methylamino groups would be expected to be electron-rich (nucleophilic) centers, while the hydrogen atoms on the amino groups and the aromatic ring would be relatively electron-poor (electrophilic).

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For aniline (B41778) derivatives, the HOMO is typically localized over the aromatic ring and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

Property Predicted Value/Characteristic Significance
HOMO Energy ~ -5.0 to -5.5 eV Indicates electron-donating capability, site of oxidation.
LUMO Energy ~ -0.5 to 0.0 eV Indicates electron-accepting capability, site of reduction.
HOMO-LUMO Gap ~ 4.5 to 5.0 eV Suggests moderate chemical stability and reactivity.

Note: These values are estimations based on typical results for substituted anilines and have not been specifically calculated for the target compound.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a method to explore the conformational landscape of a molecule over time by solving Newton's equations of motion for its atoms. ijbiotech.comnih.gov For a flexible molecule like this compound, with its rotatable ethyl and methylamino groups, MD simulations are invaluable for understanding its structural behavior in different environments, such as in a solvent. acs.org

An MD simulation would reveal the preferred rotational states (rotamers) of the C-N and C-C bonds in the side chains. aip.org Key parameters to analyze include the root-mean-square deviation (RMSD) to assess structural stability over time, and the root-mean-square fluctuation (RMSF) to identify which parts of the molecule are most flexible. ijbiotech.com It would be expected that the terminal methyl groups of the diethylamino moiety exhibit the highest flexibility. The simulation can also calculate the solvent accessible surface area (SASA), which provides insight into how the molecule interacts with its environment. acs.org

The results of these simulations can be used to generate a potential energy surface, mapping the energy of the molecule as a function of specific dihedral angles. This allows for the identification of low-energy conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature. aip.org

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

In the solid state, the packing of molecules is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. scirp.orgscirp.org The Hirshfeld surface is a unique boundary defined for a molecule in a crystal, separating it from its neighbors. By mapping properties onto this surface, one can gain a detailed understanding of the close contacts between molecules. rsc.org

For this compound, a Hirshfeld analysis would likely reveal the dominance of van der Waals forces, specifically H···H contacts, due to the abundance of hydrogen atoms. nih.gov The analysis generates a 2D "fingerprint plot," which summarizes all intermolecular contacts. researchgate.net The key interactions for this molecule would be:

H···H contacts: Typically the most abundant, appearing as a large, diffuse region in the fingerprint plot. nih.gov

C-H···π interactions: Where a C-H bond from one molecule interacts with the aromatic ring of another. scirp.orgscirp.org

N-H···N or C-H···N interactions: Potential weak hydrogen bonds involving the nitrogen atoms.

Table 2: Illustrative Hirshfeld Surface Contact Contributions for a Substituted Aniline

Contact Type Contribution (%) Description
H···H 45.5% Dominant van der Waals interactions.
C···H / H···C 28.2% Reflects C-H···π and other van der Waals contacts.
N···H / H···N 10.8% Indicates the presence of weak hydrogen bonding.
C···C 5.5% Suggests potential π-π stacking interactions.

Note: Data is representative, based on published analyses of similar aromatic amines, such as (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, and is not specific to the title compound. iucr.org

Energy Framework Analysis of Crystal Structures

Building upon the understanding of intermolecular interactions, energy framework analysis offers a quantitative and visual method for exploring the energetic architecture of a crystal. bohrium.comrsc.org This method involves calculating the interaction energies between a central molecule and its neighbors within the crystal lattice. These energies are typically broken down into electrostatic, dispersion, polarization, and repulsion components. nih.gov

For this compound, an energy framework analysis would likely show that the crystal packing is dominated by a network of dispersion interactions. The electrostatic framework would highlight the contributions from any hydrogen bonding involving the nitrogen atoms. By analyzing the topology of these frameworks, one can rationalize physical properties of the crystal, such as its mechanical strength or tendency to bend or break along certain planes. bohrium.comrsc.org

Density Functional Theory (DFT) Applications for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a highly versatile quantum chemical method used to investigate the mechanisms of chemical reactions. pku.edu.cn It provides a balance between computational cost and accuracy, making it suitable for studying complex reaction pathways, including transition states and intermediates. researchgate.net

For this compound, DFT could be used to predict its behavior in various chemical transformations. For instance, the mechanism of its reaction with an electrophile, such as an alkyl halide, could be elucidated. researchgate.net The calculations would start with the reactants, map the potential energy surface to find the transition state structure, and finally identify the structure of the products. mdpi.com

Key findings from such a study would include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed. A lower activation energy indicates a faster reaction.

Transition State Geometry: The high-energy molecular structure that exists at the peak of the reaction energy profile, which provides insight into the bond-making and bond-breaking processes.

For example, in an N-alkylation reaction, DFT could be used to determine whether the reaction proceeds more readily at the diethylamino nitrogen or the methylamino nitrogen, based on the calculated activation energies for each pathway. dntb.gov.ua This predictive power is crucial for understanding and controlling the chemical reactivity of the molecule.

Applications of N,n Diethyl 4 Methylamino Methyl Aniline in Materials Science and Industrial Chemistry

Precursor Role in Dyes and Pigments Synthesis

Aniline (B41778) and its derivatives are foundational to the synthetic dye industry. The N,N-diethylamino group in N,N-diethyl-4-[(methylamino)methyl]aniline makes it a valuable coupling component in the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a significant class of colorants. The general synthesis involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich substrate, such as an aniline or naphthol derivative.

In this context, this compound can act as the coupling agent. The strong electron-donating nature of the N,N-diethylamino group activates the aromatic ring, facilitating electrophilic substitution by the diazonium salt at the position ortho to the diethylamino group. The resulting azo dyes are anticipated to exhibit deep and intense colors due to the extended conjugation. The specific shade of the dye can be modulated by the choice of the diazo component.

Reactant Class Specific Example Resulting Dye Characteristic
Diazo ComponentDiazotized p-nitroanilinePotentially a deep red or violet dye
Coupling ComponentThis compoundProvides auxochromic and bathochromic effects

The presence of the [(methylamino)methyl] substituent could also offer a site for further chemical modification of the dye molecule, potentially to improve properties such as solubility, lightfastness, or binding affinity to specific substrates. While specific examples of dyes synthesized directly from this compound are not widely documented in public literature, its structural similarity to other N,N-dialkylanilines used in dye synthesis, such as N,N-diethylaniline, strongly supports its potential in this field. N,N-diethylaniline itself is a key intermediate for various dyes, including azoic and triphenylmethane (B1682552) dyes. google.com

Building Block for Polymer and Resin Manufacturing

The chemical structure of this compound lends itself to applications in polymer chemistry, particularly in the formation of epoxy resins and other thermosetting polymers. The secondary amine within the [(methylamino)methyl] group can react with epoxy groups (oxiranes) in a ring-opening addition reaction. This makes the compound a potential curing agent or hardener for epoxy resins.

The curing process involves the cross-linking of epoxy prepolymers to form a rigid, three-dimensional network. The use of an amine curing agent like this compound would introduce nitrogen atoms into the polymer backbone, which can enhance properties such as adhesion and thermal stability. The reaction of the secondary amine with two epoxy groups would create a cross-linking point.

Table of Potential Polymer System Components

Component Function Example
Epoxy Prepolymer Base resin Diglycidyl ether of bisphenol A (DGEBA)

Furthermore, aniline-based compounds are known to be used in the synthesis of conductive polymers. Polyaniline and its derivatives are a class of polymers that can be rendered electrically conductive through doping. While the polymerization of aniline itself is well-studied, derivatives can be used to modify the properties of the resulting polymer. It is conceivable that this compound could be incorporated into polyaniline chains, either as a comonomer or as a modifying agent, to influence properties like solubility, processability, and conductivity. The synthesis of conductive polyaniline is typically an oxidative polymerization process in an acidic medium. nih.gov

Research in Optical and Electronic Materials Development

Substituted anilines are of interest in the field of nonlinear optics (NLO). Organic molecules with strong electron-donating and electron-withdrawing groups connected by a conjugated system can exhibit large second-order NLO responses. The N,N-diethylamino group is a potent electron donor. By chemically modifying this compound to introduce an electron-accepting group elsewhere on the aromatic ring, it could be a precursor to a push-pull chromophore suitable for NLO applications. mdpi.com

These materials are crucial for technologies such as optical signal processing and frequency conversion. bohrium.com Research in this area often involves the synthesis of novel organic chromophores and their incorporation into polymer matrices to create electro-optic devices. mdpi.com The synthesis of benzylideneaniline (B1666777) Schiff bases from aniline derivatives is one route to creating molecules with interesting optical properties. nih.govresearchgate.net

In the realm of electronic materials, aniline derivatives are precursors to conductive polymers, as mentioned earlier. The ability to tune the electronic properties of polyaniline by using substituted monomers is an active area of research. The incorporation of this compound could affect the bandgap and conductivity of the resulting polymer, making it a candidate for research in materials for sensors, antistatic coatings, and organic electronic devices.

Industrial Chemical Processes and the Synthesis of Chemical Intermediates

In industrial chemistry, this compound serves as a versatile chemical intermediate. Its bifunctionality allows for a range of subsequent chemical transformations. The tertiary N,N-diethylaniline moiety can direct electrophilic substitution on the aromatic ring, while the secondary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation.

For example, the secondary amine can be reacted with phosgene (B1210022) or its equivalents to form ureas, or with isocyanates to form substituted ureas. It can also undergo reductive amination with aldehydes or ketones to introduce further substituents on the nitrogen atom. The N,N-diethylaniline part of the molecule is a common structural motif in pharmaceuticals and agrochemicals, suggesting that this compound could be a starting material for more complex molecules in these sectors. echemi.com

The compound can also be seen as a derivative of N,N-dimethylaniline, a widely used industrial chemical. nih.gov N,N-dimethylaniline is an intermediate in the manufacture of various chemicals, including vanillin (B372448) and other dyes. nih.gov The presence of the additional functional group in this compound provides a handle for creating a wider diversity of downstream products.

Table of Mentioned Compounds

Compound Name
This compound
N,N-diethylaniline
p-nitroaniline
Diglycidyl ether of bisphenol A (DGEBA)
Polyaniline
N,N-dimethylaniline

Structure Activity and Structure Property Relationship Studies Non Biological Focus

Correlations between Molecular Structure and Chemical Reactivity Profiles

The chemical reactivity of N,N-diethyl-4-[(methylamino)methyl]aniline is primarily governed by the two nitrogen atoms, which possess lone pairs of electrons, and the electron-rich aromatic ring. The molecule incorporates two distinct types of amine functionalities: a tertiary aromatic amine (the N,N-diethylamino group) and a secondary benzylic amine (the methylamino group).

The lone pair of electrons on the nitrogen of the N,N-diethylamino group is delocalized into the benzene (B151609) ring through resonance. This increases the electron density of the aromatic ring, making it highly activated towards electrophilic aromatic substitution. The electron-donating nature of the diethylamino group directs incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub Since the para position is already occupied, electrophilic attack will predominantly occur at the ortho position relative to the diethylamino group. In contrast, the lone pair on the nitrogen of the benzylamine-like (methylamino)methyl group is not delocalized into the aromatic ring, making this nitrogen more basic and nucleophilic than the aniline (B41778) nitrogen. quora.comcnchemshop.compediaa.com

Therefore, the compound exhibits dual reactivity:

Reactions at the Aromatic Ring: The ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation, primarily at the positions ortho to the strongly activating N,N-diethylamino group. jove.com The presence of the activating group means these reactions can often proceed under milder conditions than those required for benzene.

Reactions at the Nitrogen Atoms: The secondary amine is the more basic and nucleophilic center, readily reacting with acids to form salts and with electrophiles like alkyl halides or acyl chlorides. The tertiary aniline nitrogen is less basic due to resonance delocalization but can still undergo reactions, for instance, oxidation to form an N-oxide, which can facilitate further functionalization of the aromatic ring. acs.org

The relative reactivity of the two nitrogen atoms is a key structural consideration. The benzylamine-type nitrogen is significantly more basic than the aniline-type nitrogen. For comparison, the pKa of the conjugate acid of benzylamine is about 9.4, while that of aniline is 4.6. thecontentauthority.com This substantial difference in basicity means that protonation or reactions with electrophiles will selectively occur at the secondary amine under controlled conditions.

Influence of Substituent Effects on Physicochemical Parameters (e.g., Basicity, Polarity)

Basicity: The basicity of the molecule is determined by the availability of the lone pairs of electrons on the two nitrogen atoms.

N,N-diethylamino group: The ethyl groups are electron-donating through an inductive effect, which increases the electron density on the aniline nitrogen compared to aniline itself. However, this effect is counteracted by the resonance delocalization of the lone pair into the aromatic ring, which reduces basicity. quora.com The net result is that N,N-diethylaniline is a stronger base than aniline but weaker than aliphatic amines.

(Methylamino)methyl group: This group contains a secondary aliphatic-like amine. Its basicity is significantly higher than the aromatic amine because the lone pair is localized on the nitrogen and not involved in resonance with the ring. quora.compediaa.com The primary influence on its basicity comes from the inductive effects of the attached methyl and benzyl-type groups.

The table below shows Hammett constants for related substituents to illustrate their electronic influence.

SubstituentHammett Constant (σp)Effect on Aniline Basicity
-N(CH₃)₂-0.83Strongly Increasing
-CH₃-0.17Slightly Increasing
-H0.00Reference
-Cl+0.23Decreasing
-CN+0.66Strongly Decreasing
-NO₂+0.78Very Strongly Decreasing

Impact of Structural Modifications on Material Performance Characteristics

Structural modifications to this compound or the incorporation of this molecule into larger systems can significantly alter the performance of materials such as polymers, dyes, and resins.

Polymer Applications: Aniline derivatives are widely used as monomers or functional additives in polymer science. nih.govnih.govresearchgate.net The presence of two reactive amine sites and an activatable aromatic ring in this compound makes it a versatile building block.

Curing Agents for Epoxy Resins: Amines are common curing agents for epoxy resins, where the amine hydrogens react with the epoxide rings to form a cross-linked polymer network. mdpi.com The reactivity of the amine curing agent is a critical factor determining the curing time, temperature, and the final thermomechanical properties of the cured resin. mdpi.comgoogle.com The presence of both a secondary and a tertiary amine in the target molecule offers a complex reactivity profile. Structural modifications, such as changing the alkyl groups on the nitrogen or altering substituents on the ring, would directly impact the nucleophilicity and steric hindrance, thereby tuning the curing kinetics and the glass transition temperature (Tg), modulus, and thermal stability of the resulting epoxy. researchgate.net For instance, bulkier substituents near the reactive amine sites can slow down the curing process. mdpi.com

Monomers for Conductive Polymers: Polyaniline is a well-known conducting polymer. Introducing substituents onto the aniline monomer can modify the polymer's properties, such as its solubility, processability, and conductivity. nih.gov Incorporating a structure like this compound could lead to polymers with enhanced solubility in common organic solvents due to the flexible alkyl groups, which is a common strategy to improve the processability of rigid-chain polymers. nih.gov

Optoelectronic Materials: N,N-dialkylanilines are strong electron-donating moieties used in the design of chromophores for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and nonlinear optics. nih.gov The performance of these materials is directly linked to their molecular structure.

Photophysical Properties: The electron-donating diethylamino group can facilitate intramolecular charge transfer (ICT) upon excitation when connected to an electron-accepting group. nih.gov This ICT process is fundamental to the fluorescence and color of many dyes. Modifying the structure, for example by extending the conjugation or altering the strength of the donor group, can tune the absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift of the material. nih.goveie.grmdpi.com The polarity of the local environment also strongly affects the emission properties of such ICT dyes. nih.gov

The table below summarizes the expected impact of structural modifications on material properties.

Structural ModificationMaterial TypeAnticipated Impact on Performance
Replacing ethyl with bulkier alkyl groupsEpoxy ResinSlower curing rate; potentially lower cross-link density and Tg.
Introducing electron-withdrawing groups on the ringEpoxy ResinDecreased amine reactivity, leading to slower curing.
Polymerization through the amine groupsFunctional PolymerImproved solubility in organic solvents; modified electronic properties.
Coupling to an electron-acceptor moietyDye/ChromophoreInduces intramolecular charge transfer (ICT); tunes absorption/emission wavelengths for color and fluorescence applications.

Environmental Fate and Degradation Pathways of Aniline Derivatives

Aerobic Biodegradation Mechanisms and Kinetics

Under aerobic conditions, aniline (B41778) and its derivatives are generally susceptible to microbial degradation. The primary mechanism often involves an initial oxidation of the aromatic ring, typically leading to the formation of catechol or substituted catechols. These intermediates are then subject to ring cleavage and further degradation, ultimately leading to mineralization into carbon dioxide, water, and inorganic nitrogen.

For instance, the biodegradation of aniline in pond water has been shown to proceed primarily through oxidative deamination to catechol, which is then metabolized via the β-ketoadipate pathway. While biodegradation is a significant removal mechanism, the rate can be influenced by the specific substituents on the aniline ring. Studies on fluoroaniline derivatives have shown that increasing fluorine substitution can lead to longer enrichment times for degrading microbial cultures and lower maximum specific degradation rates. This suggests that the complexity and nature of substituents can impact the kinetics of aerobic biodegradation.

While no specific kinetic data for N,N-diethyl-4-[(methylamino)methyl]aniline is available, research on the structurally related N,N-diethylaniline has provided some insights. In one study of a contaminated aquifer, the first-order kinetic constant for the aerobic biodegradation of N,N-diethylaniline was estimated from microcosm data to be 0.037 ± 0.004 d⁻¹.

Interactive Data Table: Aerobic Biodegradation of Aniline Derivatives

CompoundDegradation Rate/KineticsConditions
AnilineHalf-life of 2.3 daysIndustrial river water
N,N-diethylanilineFirst-order kinetic constant: 0.037 ± 0.004 d⁻¹Microcosm with aquifer material
4-Fluoroaniline (4-FA)Max. specific degradation rate: 22.48 ± 0.55 mg FA (g VSS h)⁻¹Mixed bacterial culture
2,4-Difluoroaniline (2,4-DFA)Max. specific degradation rate: 15.27 ± 2.04 mg FA (g VSS h)⁻¹Mixed bacterial culture
2,3,4-Trifluoroaniline (2,3,4-TFA)Max. specific degradation rate: 8.84 ± 0.93 mg FA (g VSS h)⁻¹Mixed bacterial culture

Anaerobic Biodegradation Studies and Observed Recalcitrance

The anaerobic biodegradation of aniline derivatives is generally a slower process compared to aerobic degradation, and in some cases, these compounds can be recalcitrant. The absence of oxygen necessitates alternative metabolic pathways, which may not be as efficient for the breakdown of the stable aromatic ring.

For example, in a study of a contaminated aquifer, N,N-diethylaniline showed no significant degradation in anaerobic microcosm experiments, confirming its recalcitrance under those specific conditions. This suggests that in anoxic environments such as deep groundwater or sediments, this compound may also exhibit a high degree of persistence. The recalcitrance of certain aniline derivatives under anaerobic conditions is a concern, as it can lead to their long-term presence in the environment.

Photolytic Degradation Pathways and Metabolite Identification

Photolytic degradation can be a significant transformation pathway for aniline derivatives in aquatic environments and on soil surfaces. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions, including oxidation and bond cleavage.

Studies on the photolytic degradation of N,N-dialkylanilines have shown that processes such as dealkylation can occur. For instance, the photoexcitation of 4-nitro-N,N-dimethylaniline can lead to demethylation. It is plausible that this compound could undergo similar de-ethylation or cleavage of the methylaminomethyl group under photolytic conditions. The presence of humic acids and algae in water can significantly enhance the photodegradation rates of aniline.

The degradation products of photolysis can be numerous and may themselves be of environmental concern. For aniline, photolytic degradation products can include nitrosamines, nitrobenzene (B124822), and nitrophenols. The identification of specific metabolites from the photolysis of this compound would require dedicated experimental studies.

Environmental Transformation Processes and Persistence Research

Aniline itself has a reported half-life of less than one week in soil under environmental conditions, with mineralization to CO2 being a key degradation pathway. However, the addition of alkyl and other functional groups, as in the case of this compound, can alter the molecule's properties and, consequently, its environmental behavior. These substitutions can affect its water solubility, sorption characteristics, and susceptibility to microbial attack and photodegradation.

Given the potential for recalcitrance under anaerobic conditions and the unknown rates of aerobic and photolytic degradation for this compound, its environmental persistence is difficult to predict without specific experimental data. Research on a wide range of substituted anilines indicates that they are a class of compounds that can be persistent in the environment and warrant further investigation to fully understand their environmental risks. nih.gov

Patent Landscape and Industrial Research Development for N,n Diethyl 4 Methylamino Methyl Aniline

Review of Patented Synthetic Methods for Substituted Anilines

The synthesis of substituted anilines, including N,N-diethyl-4-[(methylamino)methyl]aniline, is covered by a range of patented methods that can be adapted for its specific structure. These methods primarily revolve around the formation of the aniline (B41778) core and the subsequent elaboration of its substituents. Two promising routes for the synthesis of the target molecule can be inferred from existing patents for similar compounds: the catalytic hydrogenation of a corresponding nitroaromatic precursor and the reductive amination of a suitable benzaldehyde (B42025) derivative.

A relevant patented method involves the production of 4-N,N-dimethylaminomethylaniline, a structurally analogous compound. This process utilizes the catalytic hydrogenation of a nitrobenzene (B124822) derivative using a Raney Nickel catalyst researchgate.net. By extension, a plausible and patented approach for the synthesis of this compound would involve the catalytic hydrogenation of a suitable nitro-precursor.

Another significant patented route for analogous compounds involves the preparation of N,N-disubstituted p-phenylenediamine (B122844) derivatives. This process proceeds via the nitrosation of an N,N-disubstituted aniline, followed by a subsequent hydrogenation step to yield the desired p-phenylenediamine researchgate.net. This methodology could be adapted for the synthesis of the target compound.

Furthermore, the principles of reductive amination are well-established in patent literature and offer a direct route to the target molecule. This would involve the reaction of 4-(diethylamino)benzaldehyde (B91989) with methylamine (B109427) in the presence of a reducing agent.

The following table summarizes potential synthetic routes for this compound based on patented methods for similar compounds.

Synthetic Route Key Patented Process Reactants Catalyst/Reagent General Conditions
Catalytic HydrogenationBased on synthesis of 4-N,N-dimethylaminomethylaniline (CN101735071A) researchgate.net1-(chloromethyl)-4-nitrobenzene, diethylamine, methylamineRaney Nickel20-80°C, 0.1-1 atm H₂
Nitrosation and ReductionBased on synthesis of N,N-disubstituted p-phenylenediamines (US4474987A) researchgate.netN,N-diethylaniline, nitrosating agent, reducing agentVariesMulti-step process
Reductive AminationGeneral reductive amination protocols4-(diethylamino)benzaldehyde, methylamineVarious (e.g., NaBH(OAc)₃)Room temperature

Analysis of Industrial Scale-Up Innovations and Process Optimization

The industrial-scale production of substituted anilines has seen significant innovation aimed at improving efficiency, safety, and environmental sustainability. For a compound like this compound, these innovations would focus on optimizing reaction conditions, catalyst performance, and process control.

Process optimization for the synthesis of N,N-dialkylaniline compounds has been explored through methods such as the alkylation of p-toluenesulfonic acid alkyl esters. This approach, carried out under normal pressure, offers simple operation, avoids the generation of waste acid, and results in high yield and purity, making it suitable for industrial-scale production researchgate.net.

In the context of catalytic hydrogenation, a key area of industrial innovation is the development and optimization of catalysts. For the production of N,N-dimethylaniline from aniline and methanol (B129727), β zeolite molecular sieves have been studied as catalysts. Optimization of reaction temperature and feed rate has been shown to achieve high conversion and selectivity researchgate.net. These principles of catalyst selection and process parameter optimization are directly applicable to the large-scale synthesis of this compound.

Furthermore, the design of industrial processes for aniline production is moving towards more efficient, one-step methods to reduce waste and energy consumption utwente.nl. The direct amination of benzene (B151609) is one such area of research, aiming to simplify the traditional multi-step routes utwente.nlresearchgate.net. While not directly applied to the target compound, these overarching trends in process design influence the strategies for its industrial production.

The table below outlines key areas of innovation for the industrial scale-up of substituted aniline synthesis.

Area of Innovation Description Potential Impact on this compound Production
Catalyst DevelopmentUse of heterogeneous catalysts like zeolites and optimized metal catalysts (e.g., Raney Nickel) to improve reaction rates and selectivity. researchgate.netIncreased yield, reduced by-product formation, and easier catalyst recovery and reuse.
Process IntensificationDevelopment of continuous flow reactors and advanced process control systems.Improved safety, better heat and mass transfer, and higher throughput.
Green Chemistry ApproachesUtilization of less hazardous reagents and solvents, and development of one-pot synthesis routes. utwente.nlReduced environmental impact and improved process economics.
Reaction Condition OptimizationFine-tuning of temperature, pressure, and reactant ratios for optimal conversion and selectivity. researchgate.netMaximized product yield and minimized energy consumption.

Technological Advancements in Chemical Production and Purification

Advancements in chemical production and purification technologies are critical for obtaining high-purity this compound on an industrial scale. These technologies focus on efficient separation of the desired product from unreacted starting materials, catalysts, and by-products.

For the purification of substituted anilines, several advanced techniques are employed. Adsorption-based methods using materials like zeolites have been shown to be effective for removing aniline and its derivatives from aqueous solutions researchgate.netnih.gov. The shape-selective nature of zeolites allows for the targeted removal of specific impurities researchgate.net.

Membrane filtration and advanced oxidation processes (AOPs) are also emerging as powerful tools for the purification of wastewater containing aniline derivatives bohrium.com. While primarily aimed at environmental remediation, the principles of these technologies can be adapted for industrial purification streams.

Traditional purification methods such as distillation and crystallization remain central to industrial production. Innovations in distillation, such as the use of structured packing and advanced process control, can significantly improve separation efficiency and reduce energy consumption. Crystallization processes can be optimized through controlled cooling profiles and seeding strategies to yield high-purity crystalline products. The purification of N,N-disubstituted-p-phenylenediamine has been improved by careful exclusion of oxygen during manipulation and an enhanced crystallization method.

The following table summarizes key technological advancements in the purification of substituted anilines.

Technology Description Application for this compound Purification
AdsorptionUse of porous materials like zeolites and activated carbon to selectively adsorb impurities. researchgate.netnih.govRemoval of polar by-products and trace contaminants.
DistillationSeparation based on differences in boiling points, often under vacuum for high-boiling compounds.Primary method for bulk purification and solvent recovery.
CrystallizationFormation of a solid crystalline product from a solution, a highly effective method for achieving high purity.Final purification step to obtain a high-purity solid product.
Membrane TechnologyUse of semi-permeable membranes to separate molecules based on size and polarity. bohrium.comPotential for continuous purification processes and removal of specific impurities.
Advanced Oxidation Processes (AOPs)Use of highly reactive species like hydroxyl radicals to degrade impurities. bohrium.comTreatment of waste streams to remove residual anilines.

Q & A

Basic: What synthetic methodologies are employed for N,N-diethyl-4-[(methylamino)methyl]aniline, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including alkylation and Schiff base formation. For example, analogous compounds like N,N-diethyl-4-((methylthio)(phenyl)methyl)aniline are synthesized via Friedel-Crafts arylation using BF₃·SMe₂ as a catalyst, yielding 82% under optimized conditions (5% EtOAc/hexane purification) . Reaction efficiency is influenced by:

  • Catalyst loading : Higher catalyst concentrations (e.g., 2 mol%) improve yields but may reduce selectivity .
  • Temperature : Lower temperatures (e.g., 383 K) extend reaction times but mitigate side reactions like methanolysis of functional groups .
  • Substituent effects : Electron-withdrawing groups (e.g., −CF₃) slow N-methylation, requiring longer reaction times (15 h vs. 2.5 h for electron-donating substituents) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • Single-crystal X-ray diffraction : Resolves molecular geometry, bond lengths, and dihedral angles (e.g., disordered ethyl groups in N,N-diethylaniline derivatives) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals forces) in crystal packing .
  • Mass spectrometry (MS) : Confirms molecular weight via MALDI-MS using DHB/DMA matrices for oligosaccharide analogs .
  • ¹H/¹³C NMR : Assigns methylamino and diethylamino protons (e.g., δ 2.93 ppm for −N(CH₃)₂ in related structures) .

Advanced: How do electronic effects of substituents influence its reactivity in N-methylation or nucleophilic substitution?

Answer:
Electron-donating groups (e.g., −OCH₃, −CH₃) enhance reactivity by increasing nucleophilicity at the amine site. For example:

  • Para-methoxy substituents : Increase N-methylation conversion to 88% in 2.5 h vs. 50% for −CF₃-substituted analogs .
  • Electron-withdrawing groups : Reduce reactivity due to decreased electron density, necessitating harsher conditions (e.g., 383 K, 48 h) .
  • Steric effects : Bulky substituents (e.g., −C₆H₅) may hinder access to reactive sites, requiring tailored catalysts like Ir(I)-NHC complexes for selective methylation .

Advanced: What structural insights are gained from X-ray diffraction and energy framework analysis?

Answer:

  • Crystal packing : The compound adopts a non-planar conformation, with dihedral angles between aromatic rings (e.g., 79.96° between pyrazoline and aniline groups) .
  • Intermolecular interactions : Hirshfeld analysis reveals dominant H···H (55%) and C···H (25%) contacts, critical for stabilizing the lattice .
  • Energy frameworks : Quantify pairwise interaction energies (electrostatic, dispersion), aiding in predicting solubility and polymorphism .

Advanced: How can contradictions in reactivity data across studies be systematically addressed?

Answer:
Contradictions often arise from variations in experimental design. Mitigation strategies include:

  • Control experiments : Replicate studies under identical conditions (e.g., catalyst loading, solvent) to isolate variables .
  • Computational modeling : Density Functional Theory (DFT) can predict substituent effects on transition states, reconciling discrepancies in reaction rates .
  • Cross-validation : Use multiple characterization techniques (e.g., HPLC, GC-MS) to confirm product identity and purity .

Advanced: What role does this compound play in supramolecular or materials chemistry applications?

Answer:
Derivatives of N,N-diethylaniline are utilized in:

  • Optoelectronic devices : As charge-transfer agents due to extended π-conjugation in Schiff base analogs .
  • Antioxidant design : Benzylideneaniline derivatives exhibit radical scavenging activity, linked to −NH and −OCH₃ groups .
  • Biological probes : Azo derivatives (e.g., 4-(pyridylazo) analogs) serve as MALDI-MS matrices for carbohydrate analysis .

Basic: How is the compound’s stability assessed under varying pH and solvent conditions?

Answer:

  • pH stability : Acidic conditions (pH 6.4) promote iodination via 2-iodosobenzoate, while basic media trigger methanolysis of −CF₃ groups .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate decomposition; stability is monitored via UV-Vis or LC-MS .

Advanced: What mechanistic insights guide the design of catalytic systems for its functionalization?

Answer:

  • Catalyst selection : Ir(I)-NHC complexes favor N-methylation over O-methylation due to softer Lewis acidity .
  • Substrate activation : BF₃·SMe₂ facilitates thiomethylative Friedel-Crafts reactions by polarizing carbonyl groups .
  • Kinetic vs. thermodynamic control : Longer reaction times (15 h) favor thermodynamically stable products but risk side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.